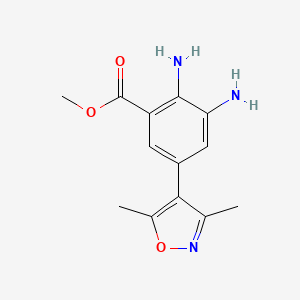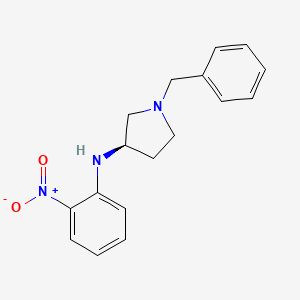
((R)-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine: is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Nitro-phenyl Group: The nitro-phenyl group can be introduced through a nitration reaction of a phenyl ring followed by coupling with the pyrrolidine ring.
Industrial Production Methods: Industrial production of (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Benzyl halides with a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Biochemical Research: Used in studies involving enzyme interactions and receptor binding.
Industry:
Material Science: Potential use in the development of novel materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and pyrrolidine groups can interact with hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
(®-1-Benzyl-pyrrolidin-3-yl)-(2-amino-phenyl)-amine: Similar structure but with an amino group instead of a nitro group.
(®-1-Benzyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine: Similar structure but with the nitro group in the para position.
Uniqueness:
- The specific positioning of the nitro group in (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C17H19N3O2 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
(3R)-1-benzyl-N-(2-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-8-16(17)18-15-10-11-19(13-15)12-14-6-2-1-3-7-14/h1-9,15,18H,10-13H2/t15-/m1/s1 |
Clé InChI |
ORNFQWIOUAHOTC-OAHLLOKOSA-N |
SMILES isomérique |
C1CN(C[C@@H]1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)

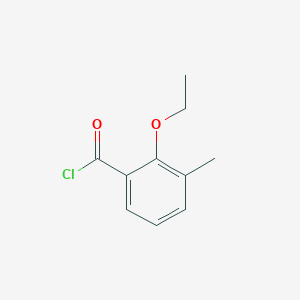
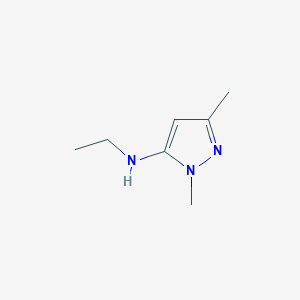
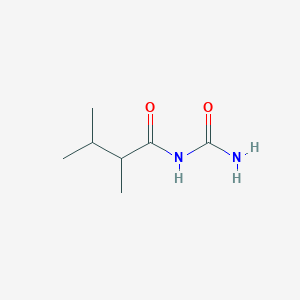
![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)
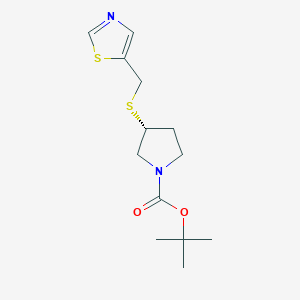

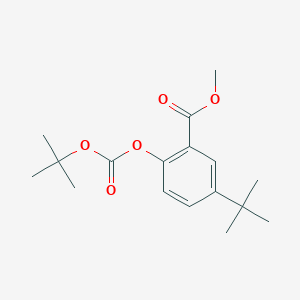
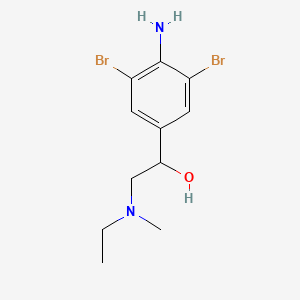
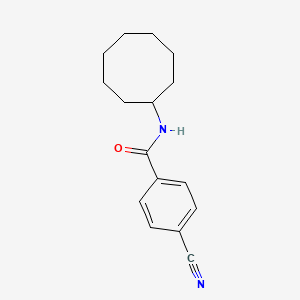
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)

